molecular formula C10H13ClN2O B11891543 N-(2-chloropyridin-4-yl)pivalamide

N-(2-chloropyridin-4-yl)pivalamide

Cat. No.: B11891543
M. Wt: 212.67 g/mol
InChI Key: DIZKRKCCZMNDRQ-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-4-yl)pivalamide is an organic compound with the molecular formula C10H13ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-4-yl)pivalamide typically involves the reaction of 2-chloro-4-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-4-aminopyridine+pivaloyl chlorideThis compound+HCl\text{2-chloro-4-aminopyridine} + \text{pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloro-4-aminopyridine+pivaloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-chloropyridin-4-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-cyanopyridin-3-yl)pivalamide
  • N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
  • N-(2-chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide

Uniqueness

N-(2-chloropyridin-4-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKRKCCZMNDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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